

# 4-Aminopiperidine: A Versatile Scaffold for Potent and Selective Kinase Inhibitors

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## Compound of Interest

Compound Name: 4-Aminopiperidine

Cat. No.: B084694

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## Application Notes

The **4-aminopiperidine** moiety has emerged as a privileged scaffold in the design of kinase inhibitors, offering a versatile platform for developing potent and selective agents against a range of kinase targets implicated in diseases such as cancer and inflammatory disorders. Its three-dimensional structure and the presence of a basic nitrogen atom allow for crucial interactions within the ATP-binding pocket of kinases, making it an attractive starting point for medicinal chemists.

This document provides a comprehensive overview of the application of **4-aminopiperidine** as a building block for kinase inhibitors, focusing on key kinase targets, including Akt (Protein Kinase B), p38 MAPK, TYK2, CDK5/p25, IKK $\beta$ , and dual SMO/ERK inhibitors. Detailed experimental protocols for the synthesis of representative inhibitors and kinase activity assays are provided, along with a summary of their biological activities.

Key Features of the **4-Aminopiperidine** Scaffold:

- **Versatile Synthetic Handle:** The amino group and the piperidine nitrogen provide two points for chemical modification, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.

- Key H-Bonding Interactions: The basic amino group can act as a hydrogen bond donor, forming critical interactions with the hinge region of the kinase ATP-binding site.
- Improved Physicochemical Properties: Incorporation of the **4-aminopiperidine** scaffold can enhance the solubility and other drug-like properties of the resulting inhibitors.

## Featured Kinase Targets and Inhibitors

Derivatives of **4-aminopiperidine** have demonstrated significant inhibitory activity against several important kinase targets.

### Akt (Protein Kinase B) Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.<sup>[1][2]</sup> **4-Aminopiperidine**-based compounds have been successfully developed as potent and selective Akt inhibitors.<sup>[3][4]</sup>

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```
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```

PI3K/Akt/mTOR Signaling Pathway and Akt Inhibition.

## p38 MAPK Inhibitors

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Inhibitors of p38 MAPK have therapeutic potential in a variety of inflammatory diseases. **4-aminopiperidine**-substituted compounds have been developed as potent p38 MAPK inhibitors.[\[5\]](#)[\[6\]](#)

```
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p38 MAPK Signaling Pathway and Inhibition.

## TYK2 Inhibitors

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways involved in inflammation and immunity. Selective TYK2 inhibitors are being investigated for the treatment of autoimmune diseases. The **4-aminopiperidine** scaffold has been utilized in the development of TYK2 inhibitors.

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```

TYK2 Signaling Pathway and Inhibition.

## Other Notable Kinase Targets

- CDK5/p25: **4-Aminopiperidine** derivatives have been investigated as inhibitors of Cyclin-Dependent Kinase 5 (CDK5), a key player in neuronal processes and a target in neurodegenerative diseases.
- IKK $\beta$ : Inhibitors of I $\kappa$ B Kinase  $\beta$  (IKK $\beta$ ) based on the **4-aminopiperidine** scaffold have been explored for their anti-inflammatory potential.
- SMO/ERK Dual Inhibitors: Novel **4-aminopiperidine** derivatives have been designed to dually inhibit Smoothened (SMO) and Extracellular signal-Regulated Kinase (ERK), offering a potential strategy for overcoming cancer drug resistance.<sup>[1][7]</sup>

## Quantitative Data Summary

The following table summarizes the inhibitory activities (IC50 values) of representative **4-aminopiperidine**-based kinase inhibitors against their respective targets.

Compound/Reference	Target Kinase	IC50 (nM)	Assay Type
Akt Inhibitors			
AZD5363[8]	Akt1	3	Biochemical
AZD5363[8]	Akt2	8	Biochemical
AZD5363[8]	Akt3	8	Biochemical
Compound from[3]	PKBβ	14	Radiometric
p38 MAPK Inhibitors			
Compound from[9]	p38α	4	Enzyme Assay
TYK2 Inhibitors			
Deucravacitinib[10]	TYK2	8.4	Cell-based
CDK5/p25 Inhibitors			
Compound from[11]	CDK5/p25	9	In vitro
IKKβ Inhibitors			
Compound from	IKKβ	30.4	Biochemical
SMO/ERK Dual Inhibitors			
Compound I-13[7]	SMO	120	Biochemical
Compound I-13[7]	ERK1	180	Biochemical

## Experimental Protocols

### General Synthetic Route for 4-Aminopiperidine-Based Kinase Inhibitors

The synthesis of **4-aminopiperidine**-based kinase inhibitors often involves a multi-step process. A generalized synthetic workflow is presented below, followed by a more specific example for an Akt inhibitor.

```
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```

#### General Synthetic Workflow.

#### Protocol 1: Synthesis of a 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide Akt Inhibitor (Representative)

This protocol is a representative example and may require optimization for specific target molecules.

- **Protection of 4-aminopiperidine:** The starting material, **4-aminopiperidine**, is typically protected at the 4-amino group (e.g., as a Boc-carbamate) to allow for selective functionalization of the piperidine nitrogen.
- **N-Arylation:** The protected **4-aminopiperidine** is reacted with a suitable heteroaryl halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) in the presence of a base (e.g., diisopropylethylamine) in a suitable solvent (e.g., n-butanol) at elevated temperature to yield the N-arylated intermediate.
- **Modification at the 4-position:** The protecting group at the 4-position is removed, and the free amine is then acylated or alkylated to introduce the desired substituent. For carboxamide

derivatives, this involves coupling with a carboxylic acid using a suitable coupling agent (e.g., HATU).

- Final Deprotection: If any other protecting groups are present, they are removed in the final step to yield the target inhibitor.

## Protocol 2: In Vitro Kinase Inhibition Assay (General Radiometric Protocol)

This protocol provides a general framework for a radiometric kinase assay to determine the IC<sub>50</sub> of a test compound. Specific conditions (enzyme and substrate concentrations, incubation times) need to be optimized for each kinase.

Materials:

- Purified recombinant kinase
- Specific peptide or protein substrate
- Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM DTT)
- [ $\gamma$ -<sup>32</sup>P]ATP or [ $\gamma$ -<sup>33</sup>P]ATP
- Test compound (serially diluted in DMSO)
- Phosphocellulose paper or membrane
- Wash buffer (e.g., 75 mM phosphoric acid)
- Scintillation counter

Procedure:

- Prepare Reaction Mix: In a microcentrifuge tube or a well of a 96-well plate, prepare a reaction mixture containing the kinase assay buffer, the specific kinase, and the substrate.
- Add Inhibitor: Add a small volume of the serially diluted test compound or DMSO (for the control) to the reaction mixture.

- Initiate Reaction: Start the kinase reaction by adding [ $\gamma$ - $^{32}$ P]ATP.
- Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time.
- Stop Reaction and Spot: Stop the reaction by adding a quenching solution (e.g., phosphoric acid) and spot a portion of the reaction mixture onto phosphocellulose paper.
- Washing: Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated radiolabeled ATP.
- Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

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```
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```

General Radiometric Kinase Assay Workflow.



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## References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. p38 Inhibitors: piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. schrodinger.com [schrodinger.com]
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